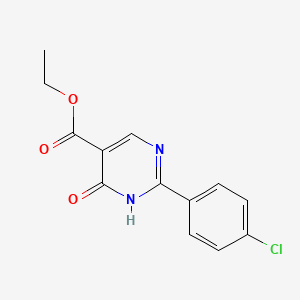
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with urea. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted pyrimidine derivatives
科学研究应用
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and subsequent biological effects.
相似化合物的比较
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-(4-bromophenyl)-4-hydroxypyrimidine-5-carboxylate
- Ethyl 2-(4-fluorophenyl)-4-hydroxypyrimidine-5-carboxylate
- Ethyl 2-(4-methylphenyl)-4-hydroxypyrimidine-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC 名称 |
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)10-7-15-11(16-12(10)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,15,16,17) |
InChI 键 |
QRCGEXTZQXTKPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

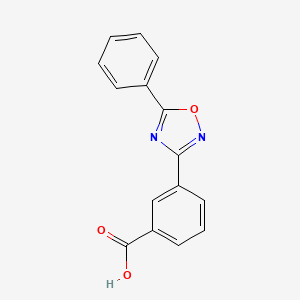
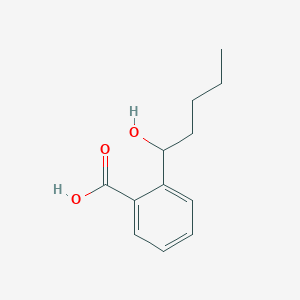
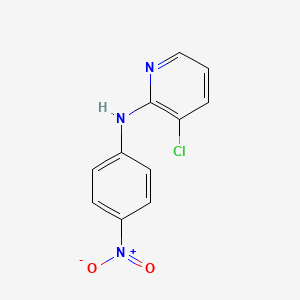
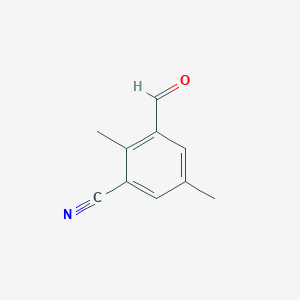
![2-Methoxy-4'-(methoxycarbonyl)-[1,1'-biphenyl]-4-propanoic acid](/img/structure/B1641712.png)
![N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide](/img/structure/B1641726.png)

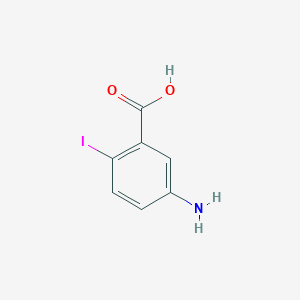

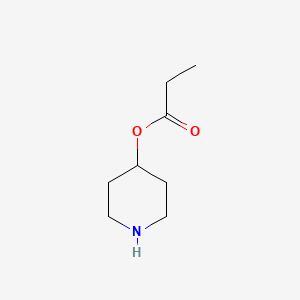

![Methyl 3-chloro-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1641772.png)

